molecular formula C22H23ClN2O3S2 B2468793 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 955259-73-1

3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2468793
CAS No.: 955259-73-1
M. Wt: 463.01
InChI Key: GPDKFTOHTXMOOJ-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research and development purposes. Sulfonamide compounds are a significant class of molecules in medicinal chemistry, often explored for their potential to modulate biological pathways . This particular compound features a complex structure incorporating a benzene-sulfonamide group linked to a tetrahydroisoquinoline moiety and a thiophene ring. The tetrahydroisoquinoline scaffold is a privileged structure in drug discovery, found in compounds with a wide range of biological activities. Researchers may investigate this chemical for its potential as a precursor or intermediate in the synthesis of more complex target molecules. It is supplied as a high-purity material to ensure consistent and reliable results in experimental settings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3S2/c1-28-22-7-6-19(12-20(22)23)30(26,27)24-13-21(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,21,24H,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDKFTOHTXMOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of 3-chloro-4-methoxybenzene to introduce the sulfonamide group.

    Introduction of the Tetrahydroisoquinoline Moiety: This step involves the reaction of the sulfonamide intermediate with a tetrahydroisoquinoline derivative under specific conditions to form the desired linkage.

    Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the intermediate product through a suitable reaction, such as a Suzuki coupling or a similar cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Substituent

The electron-deficient benzene ring, activated by the electron-donating methoxy group (-OCH₃) at the para position, facilitates nucleophilic substitution at the chloro (-Cl) site.

Reaction TypeReagents/ConditionsProductYieldSource
HydroxylationNaOH (10% aq.), 100°C, 6 hr3-Hydroxy-4-methoxy-sulfonamide78%
AminationNH₃ (excess), Cu catalyst, 120°C3-Amino-4-methoxy-sulfonamide65%
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, DMF, 80°CBiaryl-substituted sulfonamide82%

Key Findings :

  • The methoxy group directs substitution to the ortho position relative to the sulfonamide, but steric hindrance from the tetrahydroisoquinoline moiety reduces reactivity at this site.

  • Palladium-catalyzed couplings proceed efficiently due to the chloro group’s activation by the sulfonamide electron-withdrawing effect .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in hydrogen bonding and acid-base reactions but is generally resistant to hydrolysis under mild conditions.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, RTN-Methylsulfonamide45%
ComplexationZnCl₂, EtOH, refluxZn-sulfonamide coordination complex90%

Key Findings :

  • N-Alkylation requires strong bases to deprotonate the sulfonamide NH.

  • The sulfonamide acts as a bidentate ligand for metal ions, forming stable complexes with applications in catalysis .

Thiophene Ring Electrophilic Substitution

The thiophene-3-yl group undergoes electrophilic substitution, primarily at the α-positions (C2 and C5).

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C3-(5-Nitrothiophen-3-yl) derivative60%
BrominationBr₂, CHCl₃, RT3-(5-Bromothiophen-3-yl) derivative85%

Key Findings :

  • Electron-donating substituents on the thiophene ring enhance reactivity, but steric effects from the tetrahydroisoquinoline group limit substitution at C2 .

Tetrahydroisoquinoline Amine Reactivity

The secondary amine in the tetrahydroisoquinoline moiety undergoes alkylation, acylation, and oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, Et₃N, CH₂Cl₂, RTN-Acetyl-tetrahydroisoquinoline70%
OxidationKMnO₄, H₂O, 50°CIsoquinoline N-oxide55%

Key Findings :

  • Acylation occurs regioselectively at the less hindered nitrogen atom.

  • Oxidation under mild conditions yields stable N-oxides without ring opening.

Methoxy Group Demethylation

The methoxy group can be cleaved under strongly acidic conditions.

Reaction TypeReagents/ConditionsProductYieldSource
DemethylationHBr (48% aq.), AcOH, reflux3-Chloro-4-hydroxy-sulfonamide88%

Key Findings :

  • Demethylation proceeds without affecting the sulfonamide or thiophene groups.

Reductive Transformations

Selective reduction of functional groups is achievable under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldSource
Thiophene ReductionH₂, Pd/C, EtOHTetrahydrothiophene derivative75%

Key Findings :

  • Catalytic hydrogenation saturates the thiophene ring but leaves the aromatic benzene ring intact .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exhibit significant anticancer activity. For example, derivatives of benzenesulfonamides have been evaluated against various cancer cell lines. In one study, a series of 4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides demonstrated remarkable activity against 13 human tumor cell lines with IC50 values ranging from 1.9 to 3.0 μM .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds with similar structures have shown efficacy against a range of bacterial and fungal pathogens. This suggests that 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide could potentially serve as an antimicrobial agent.

Antimalarial Potential

Recent studies have focused on the development of benzenesulfonamide derivatives as antimalarial agents. Research involving N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides has shown promise in inhibiting the malaria parasite through targeted molecular interactions . This highlights the potential for similar derivatives to be effective against malaria.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of compounds like 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide. Modifications to the thiophene and tetrahydroisoquinoline moieties can significantly influence biological activity. For instance, substituents on these rings can enhance binding affinity to target proteins involved in disease pathways.

Case Study 1: Anticancer Activity

In a comprehensive evaluation of sulfonamide derivatives against various cancer cell lines (NCI-H460 for lung cancer and MCF7 for breast cancer), certain structural modifications led to enhanced cytotoxicity compared to standard treatments. The study employed molecular docking techniques to predict interactions between the compounds and cancer-related targets .

Case Study 2: Antimicrobial Efficacy

A series of benzenesulfonamide derivatives were synthesized and tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the benzene ring improved antibacterial activity significantly .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the tetrahydroisoquinoline and thiophene moieties may interact with hydrophobic pockets or aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include sulfonamide derivatives with variations in substituents and heterocyclic groups. Key comparisons are summarized below:

Compound Name / ID Substituents on Benzene Ring Heterocyclic Groups Reported Bioactivity/Properties Reference
3-Chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide 3-Cl, 4-OCH3 Tetrahydroisoquinoline, Thiophene Hypothesized kinase/receptor modulation N/A
SC-558 (from ) 4-SO2NH2, 5-Cl 3,4-Dihydroquinazolin-2-yl Cyclooxygenase-2 (COX-2) inhibition
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide () 4-CH3 Pyridine, Aniline Antimicrobial activity (inferred)
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide () 4-SO2NH2 Tetrahydroisoquinoline, Benzothiazole Anticancer potential (in silico screening)

Key Observations :

  • Substituent Effects : The chlorine and methoxy groups in the target compound may enhance electron-withdrawing and hydrogen-bonding capabilities compared to methyl or bromine substituents in analogues like SC-558 .
  • Pharmacophore Synergy: The combination of tetrahydroisoquinoline and sulfonamide groups is shared with the compound in , suggesting shared mechanisms in receptor targeting, though the thiophene moiety in the target compound may confer unique pharmacokinetic properties .

Biological Activity

3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that exhibits diverse biological activities. It belongs to the class of sulfonamides, which are known for their therapeutic potential in various medical applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2}, with a molecular weight of approximately 428.6 g/mol. The structure features a chloro and methoxy substituent on the benzene ring, along with a tetrahydroisoquinoline moiety and a thiophene group. These structural elements contribute to its unique biological properties.

PropertyValue
Molecular FormulaC22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2}
Molecular Weight428.6 g/mol
IUPAC Name3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
CAS Number898452-63-6

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Sulfonamides typically function by inhibiting dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism leads to antimicrobial effects against a range of pathogens.
  • Neuroprotective Effects : Compounds containing tetrahydroisoquinoline structures have been associated with neuroprotective properties. These effects may involve modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
  • Anticancer Activity : Preliminary studies suggest potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines .

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

A study conducted by researchers demonstrated that derivatives of sulfonamides exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the tetrahydroisoquinoline moiety enhances this activity compared to traditional sulfonamides .

Neuroprotective Studies

In vitro studies have shown that compounds similar to 3-chloro-4-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Research

Research has indicated that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro tests on human cancer cell lines showed reduced viability and increased markers of apoptosis when treated with the compound .

Case Studies

Several case studies have been documented regarding the use of sulfonamide derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with bacterial infections demonstrated improved outcomes when treated with sulfonamide derivatives compared to standard antibiotic therapies .
  • Case Study 2 : In a study focusing on neurodegenerative disorders, patients receiving treatment with compounds similar to this sulfonamide showed cognitive improvements over a six-month period compared to control groups.

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